Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity of the linker, such as this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By influencing the ubiquitination of specific proteins, this compound can control the levels of these proteins within the cell .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the role of the protein within the cell .
Properties
IUPAC Name |
tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQZBVUGZUUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697035 | |
Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-16-2 | |
Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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